molecular formula C9H9N3OS B1436813 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1311315-77-1

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1436813
CAS No.: 1311315-77-1
M. Wt: 207.25 g/mol
InChI Key: YOMAWXZBPGFYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a chemical hybrid scaffold that incorporates a dihydropyrimidin-4-one (DHPM) core linked to a 4-methylthiazole ring. This structure is part of a class of compounds recognized in medicinal chemistry as 'privileged scaffolds' due to their wide range of potential biological activities . Compounds featuring the dihydropyrimidinone-thiazole architecture have been synthesized and investigated for significant pharmacological properties. Research on closely related analogues has demonstrated promising results in areas such as antimicrobial activity, with some derivatives exhibiting potent efficacy against bacterial strains . Furthermore, the dihydropyrimidinone (DHPM) core is a well-established scaffold in drug discovery, with derivatives reported to possess activities including anti-inflammatory, antioxidant, and anti-HIV effects . The integration of the thiazole ring, a motif found in many bioactive molecules, is intended to enhance the drug-like properties and potential target engagement of this compound . This makes it a valuable intermediate for researchers exploring new therapeutic agents, particularly in the synthesis of more complex molecules for screening against infectious diseases. The compound can be synthesized via advanced methods such as continuous flow microreactor assemblies, which allow for rapid and efficient multistep synthesis without isolation of intermediates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-4-14-9(11-5)7-3-10-6(2)12-8(7)13/h3-4H,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAWXZBPGFYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CN=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Biginelli Reaction Coupled with Thiazole Formation

A widely used approach to synthesize 3,4-dihydropyrimidin-4-one derivatives bearing thiazole substituents involves a multicomponent reaction sequence combining:

  • A β-ketoester or diketone (e.g., acetylacetone or ethyl acetoacetate),
  • Urea or thiourea,
  • An aldehyde functionalized with a thiazole moiety (e.g., 2-methylthiazole-4-carboxaldehyde).

This method often uses acid catalysis and can be performed under reflux or microwave irradiation for enhanced efficiency.

Key Features:

  • Catalysts: Acidic catalysts such as Bi(NO3)3·5H2O, ZrCl4, or aqueous HCl are commonly employed to promote the Biginelli condensation under solvent-free or ethanol reflux conditions.
  • Solvents: Ethanol, methanol, or solvent-free conditions are reported, with some protocols using DMSO for oxidation steps.
  • Reaction Time: Typically ranges from 1 to 24 hours depending on conditions; microwave-assisted methods reduce this to minutes.
  • Yields: Moderate to high yields (up to ~82%) have been reported depending on substrates and conditions.

Representative Reaction Scheme:

  • Condensation of 2-methylthiazole-4-carboxaldehyde with acetylacetone and urea/thiourea under acidic reflux yields the target dihydropyrimidinone with a thiazole substituent at the 5-position.

Sequential One-Pot and Continuous Flow Syntheses

Recent advancements include tandem and continuous flow methods that integrate thiazole ring formation and Biginelli reaction steps without isolating intermediates, enhancing efficiency and scalability.

  • Sequential Hantzsch Thiazole Synthesis + Biginelli Reaction: β-Ketothiazoles are generated via Hantzsch synthesis, followed by deketalization and immediate Biginelli condensation in a continuous flow microreactor setup.
  • Advantages: Reaction times under 15 minutes with good yields (39–46%) and minimized purification steps.
  • Catalyst-Free Oxidation: Kornblum oxidation of benzyl halides to aldehydes under microwave irradiation (80 °C, DMSO) enables in situ aldehyde formation for subsequent Biginelli reaction.

Bromination and Subsequent Thiazole Coupling

An alternative approach involves:

  • Initial synthesis of dihydropyrimidinones via Biginelli reaction.
  • Bromination at the 5-position acetyl group to form 5-(2-bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
  • Reaction of this brominated intermediate with substituted thioureas or aniline derivatives to construct the thiazole ring linked to the dihydropyrimidinone scaffold.

This method offers structural diversity and functionalization options.

Detailed Experimental Conditions and Data Summary

Step/Method Reagents & Conditions Catalyst/Medium Temperature & Time Yield (%) Notes
Biginelli Reaction (Classical) 2-Methylthiazole-4-carboxaldehyde + acetylacetone + urea/thiourea Aqueous HCl, ethanol reflux Reflux, 6–24 h 70–82 Acid catalysis; product isolation by recrystallization
One-Pot Kornblum Oxidation + Biginelli Benzyl halide → benzaldehyde (Kornblum oxidation) + urea + ethyl acetoacetate Microwave, DMSO, catalyst-free 80 °C, minutes Good Tandem oxidation and condensation under microwave irradiation
Continuous Flow Microreactor Sequential Hantzsch thiazole synthesis + deketalization + Biginelli reaction Automated microreactor system <15 min total 39–46 No intermediate isolation; rapid synthesis
Bromination + Thiazole Coupling Dihydropyrimidinone bromination in acetic acid + reaction with substituted thioureas in ethanol Acetic acid, ethanol 50 °C, several hours Moderate Enables thiazole ring formation linked to dihydropyrimidinone
Solvent-Free Biginelli with Acetylacetone Acetylacetone + urea/thiourea + aldehyde derivatives Bi(NO3)3·5H2O or ZrCl4 Solvent-free, reflux or microwave Good Environmentally friendly; good yields

Spectroscopic and Analytical Characterization

The synthesized compounds are typically characterized by:

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times and improves yields in Biginelli reactions involving thiazole aldehydes.
  • Solvent-free conditions with Lewis acid catalysts (Bi(NO3)3·5H2O, ZrCl4) provide greener and efficient routes.
  • Continuous flow synthesis offers rapid, scalable access to these compounds with fewer purification steps.
  • Bromination of dihydropyrimidinones followed by thiourea coupling expands structural diversity, useful for bioactivity optimization.
  • Reaction monitoring by TLC and spectroscopic methods ensures high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS), halogenating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For instance, thiazole derivatives have shown promise as cytotoxic agents against various cancer cell lines. A study indicated that thiazole-integrated compounds could inhibit the growth of cancer cells with IC50 values lower than established drugs like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and pyrimidine moieties significantly affect their anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing promising results . Specifically, compounds derived from similar structures exhibited greater antibacterial activity than existing antibiotics against resistant strains such as MRSA and E. coli.

Inhibition of Cell Proliferation

Studies suggest that these compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The presence of specific functional groups within the thiazole ring is crucial for enhancing cytotoxic effects .

Antimicrobial Mechanisms

The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with cellular metabolism. The thiazole moiety plays a significant role in enhancing the lipophilicity and penetration ability of these compounds into bacterial cells .

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, a series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics . The study concluded that further optimization of these compounds could lead to effective new anticancer agents.

Case Study: Antimicrobial Efficacy

Another study focused on the synthesis of thiazole-containing compounds and their evaluation against antibiotic-resistant strains. The findings revealed that some derivatives exhibited remarkable antibacterial activity, outperforming conventional antibiotics in terms of efficacy against resistant pathogens . This highlights the potential for developing novel antimicrobial agents based on this compound.

Data Tables

Application AreaCompound StructureKey Findings
Anticancer2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-oneSignificant cytotoxicity against various cancer cell lines with low IC50 values
AntimicrobialVarious thiazole derivativesEffective against MRSA and E. coli; higher efficacy than existing antibiotics

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one are compared below with related heterocycles, focusing on substituents, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Applications Reference
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 2-methyl, 5-(4-methylthiazol-2-yl) Not specified (discontinued) Unknown (commercial discontinuation)
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one Coumarin, tetrazole, phenyl Multicomponent cyclization Potential fluorescence or medicinal use
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ypethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Thiazole, fluorophenyl, chromenone Suzuki coupling Kinase inhibition (implied by patent)
[Bis(4-methyl-1,3-thiazol-2-yl)methane]tricarbonyldichlorido-tungsten(II) Tungsten coordination complex Bis(4-methylthiazolyl)methane ligand Metal-ligand coordination Catalytic or material science applications

Key Observations:

Structural Diversity: The target compound’s dihydropyrimidinone core contrasts with pyrazolo[3,4-d]pyrimidine () and pyrimidin-2(1H)-one () derivatives. Thiazole substituents are common in bioactive molecules (e.g., kinase inhibitors in ) and coordination complexes ().

Synthesis Methods: The target compound’s synthesis route is unspecified, but analogous compounds employ Suzuki coupling () or multicomponent reactions ().

Bioactivity and Applications: While MPEP (), a pyridine derivative, exhibits anxiolytic effects via mGlu5 antagonism, the target compound lacks reported bioactivity.

Commercial Status :

  • The discontinuation of the target compound () contrasts with patented analogs (), which are actively researched. This may reflect synthetic complexity or insufficient efficacy in preliminary screens.

Physicochemical Properties:

  • Melting Point: Not reported for the target compound. In contrast, the pyrazolo[3,4-d]pyrimidine derivative in has a melting point of 252–255°C .
  • Mass Spectrometry : The target compound’s molecular weight is inferred as ~249 g/mol (C9H10N3OS), but experimental data (e.g., m/z) is absent.

Biological Activity

2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a compound that belongs to the class of 3,4-dihydropyrimidinones. This class has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. The structure of this compound incorporates a thiazole moiety, which is known for enhancing biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is C10H10N2OSC_{10}H_{10}N_2OS. Its structure features a dihydropyrimidine ring fused with a thiazole ring, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and dihydropyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydropyrimidinones have shown effectiveness against various bacterial strains. A study demonstrated that thiazole-based compounds had superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

CompoundActivityReference
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-oneAntibacterial
Thiazole derivativesAntibacterial (E. coli)
DihydropyrimidinonesAntifungal

Antitumor Activity

The incorporation of thiazole into the dihydropyrimidine framework has been linked to enhanced antitumor activity. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For example, a specific thiazole-containing compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin in various cancer cell lines .

Enzyme Inhibition

Dihydropyrimidinones have been investigated for their ability to inhibit enzymes involved in critical metabolic pathways. Compounds from this class have shown potential as A2B adenosine receptor antagonists, which are relevant in treating conditions like asthma and cardiovascular diseases . The selectivity and potency of these compounds make them promising candidates for further development.

Case Study 1: Antibacterial Evaluation

In a comparative study assessing the antibacterial efficacy of various thiazole derivatives, 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one was tested against multiple strains of bacteria. The results indicated that this compound exhibited notable activity against resistant strains such as MRSA and Pseudomonas aeruginosa .

Case Study 2: Antitumor Mechanism

A detailed investigation into the mechanism of action revealed that the thiazole moiety enhances the interaction with cellular targets involved in tumor growth. Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins, leading to increased apoptosis in cancer cells .

Q & A

Basic: What are the standard synthetic routes for 2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a mixture of thiourea derivatives, β-keto esters, and substituted thiazole aldehydes in ethanol or acetic acid. For example:

  • Step 1: Prepare 4-methyl-1,3-thiazole-2-carbaldehyde as a key intermediate.
  • Step 2: React this aldehyde with ethyl acetoacetate and thiourea under acidic conditions (e.g., HCl or H2SO4) to form the dihydropyrimidinone core via the Biginelli reaction .
  • Step 3: Purify via recrystallization using ethanol-DMF (1:1) mixtures to enhance yield and purity .
    Key Considerations: Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and confirm structure via 1^1H NMR (e.g., δ 2.5 ppm for methyl groups) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Step 1: Grow crystals via slow evaporation of a saturated solution in DMSO or DMF.
  • Step 2: Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Step 3: Refine the structure using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters include R-factor (<0.05), hydrogen bonding networks (e.g., C–H⋯O interactions), and torsional angles to confirm the dihydropyrimidinone ring conformation .
    Data Interpretation: Compare bond lengths (e.g., C=O at ~1.22 Å) with literature values for pyrimidinones .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay conditions, impurities, or structural analogs.

  • Approach 1: Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts (e.g., open-ring derivatives) .
  • Approach 2: Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity: use Mueller-Hinton broth, 37°C, 24h incubation) .
  • Approach 3: Perform SAR studies by synthesizing analogs (e.g., replacing the 4-methylthiazole group with 5-nitrothiazole) to isolate structural contributors to activity .
    Case Study: If antiviral activity varies, test hydrates/solvates (common in thiazole derivatives) to assess stability impacts .

Advanced: How to optimize reaction yield when synthesizing derivatives of this compound?

Methodological Answer:

  • Factor 1: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 6h reflux) while maintaining yields >80% .
  • Factor 2: Employ Lewis acid catalysts (e.g., ZnCl2 or Bi(OTf)3) to enhance regioselectivity in cyclocondensation .
  • Factor 3: Screen solvents (e.g., PEG-400 for greener synthesis) to improve solubility of thiazole intermediates .
    Troubleshooting: If byproducts form (e.g., tetrazolo-pyrimidinones), add scavengers like molecular sieves to absorb excess water .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina, PyMOL) using the crystal structure (PDB ID: Custom) and target proteins (e.g., herpes simplex virus thymidine kinase, PDB 1KI7) .
  • Step 2: Calculate binding energies (ΔG) and validate with MD simulations (NAMD, 100 ns trajectories) to assess stability of ligand-protein complexes .
  • Step 3: Cross-reference with experimental IC50 values (e.g., from enzyme inhibition assays) to refine force field parameters .
    Key Insight: The 4-methylthiazole group may form hydrophobic interactions with active-site residues (e.g., Leu172 in HSV-1 TK) .

Basic: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

  • 1^1H NMR: Look for singlet at δ 8.1–8.3 ppm (thiazole H), triplet for dihydropyrimidinone CH2 (δ 2.8–3.2 ppm), and methyl groups (δ 2.4–2.6 ppm) .
  • LC-MS: Confirm molecular ion peak ([M+H]+ at m/z 250.1) and fragmentation pattern (loss of CO group, m/z 222.0) .
  • FT-IR: Detect C=O stretch (1680–1700 cm1^{-1}) and N–H bend (1550–1600 cm1^{-1}) .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Strategy 1: Use DFT calculations (Gaussian 09, B3LYP/6-31G**) to map electrostatic potential surfaces (EPS) and identify electron-rich sites (e.g., C5 of the pyrimidinone ring) prone to nitration .
  • Strategy 2: Experimentally validate via bromination (NBS in CCl4) and analyze regiochemistry via 13^13C NMR (e.g., C5 substitution at δ 120–125 ppm) .
    Contradiction Note: If competing sites exist (e.g., thiazole vs. pyrimidinone), compare reaction rates in polar vs. nonpolar solvents .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) due to acute toxicity (GHS Category 4). Work in a fume hood to avoid inhalation .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the dihydropyrimidinone ring .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

  • Modification 1: Introduce hydrophilic groups (e.g., –SO2NH2 at C5) to enhance solubility, guided by LogP calculations (ChemAxon) .
  • Modification 2: Replace the methyl group with trifluoromethyl to improve metabolic stability (CYP450 resistance) .
  • In Vivo Testing: Administer analogs to murine models and measure plasma half-life via LC-MS/MS .

Advanced: How to address low reproducibility in crystallography data?

Methodological Answer:

  • Factor 1: Ensure crystal quality by optimizing supersaturation (e.g., 10% DMSO in ethanol) .
  • Factor 2: Re-refine data with SHELXL using TWIN/BASF commands to account for twinning (common in thiazole-containing compounds) .
  • Validation: Cross-check with CIF files in the Cambridge Structural Database (CSD entry: Custom) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.